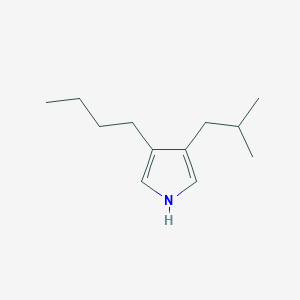
3-butyl-4-(2-methylpropyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-4-(2-methylpropyl)-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a butyl group at the third position and a 2-methylpropyl group at the fourth position of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-4-(2-methylpropyl)-1H-pyrrole can be achieved through various methods. One common approach involves the reaction of a suitable pyrrole precursor with butyl and 2-methylpropyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
3-butyl-4-(2-methylpropyl)-1H-pyrrole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce pyrrole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
3-butyl-4-(2-methylpropyl)-1H-pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-butyl-4-(2-methylpropyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-butyl-4-methyl-1H-pyrrole: Similar structure but with a methyl group instead of a 2-methylpropyl group.
3-butyl-4-ethyl-1H-pyrrole: Features an ethyl group at the fourth position.
3-butyl-4-propyl-1H-pyrrole: Contains a propyl group at the fourth position.
Uniqueness
3-butyl-4-(2-methylpropyl)-1H-pyrrole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both butyl and 2-methylpropyl groups may confer distinct properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C12H21N |
|---|---|
Molekulargewicht |
179.30 g/mol |
IUPAC-Name |
3-butyl-4-(2-methylpropyl)-1H-pyrrole |
InChI |
InChI=1S/C12H21N/c1-4-5-6-11-8-13-9-12(11)7-10(2)3/h8-10,13H,4-7H2,1-3H3 |
InChI-Schlüssel |
PENWGVCGSFTQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CNC=C1CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


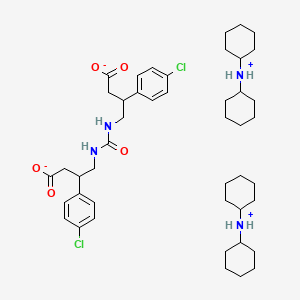
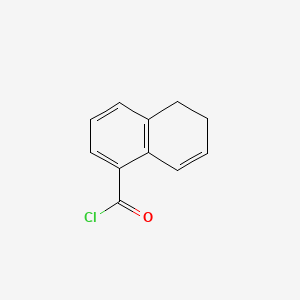
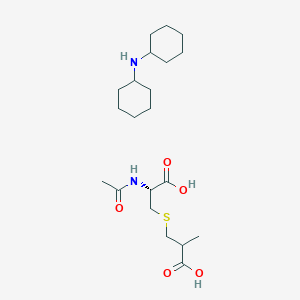

![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
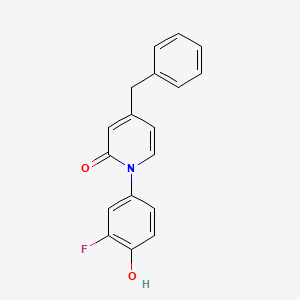

![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
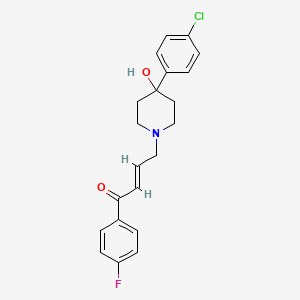
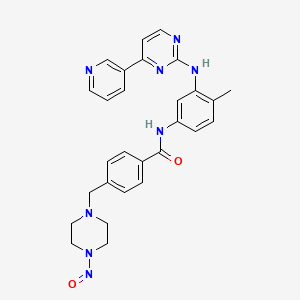
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
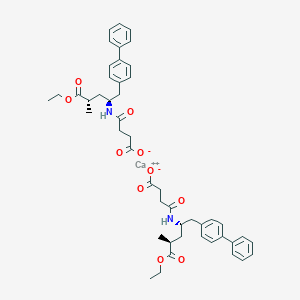
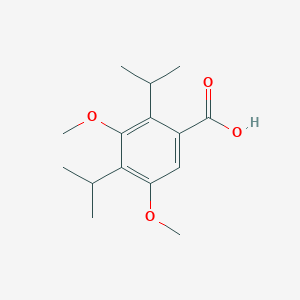
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
